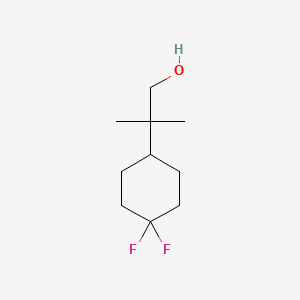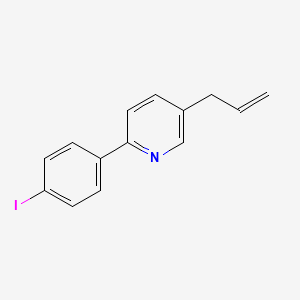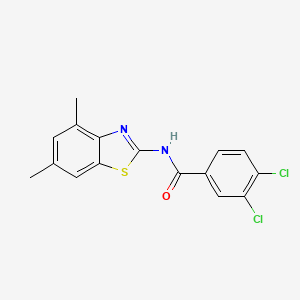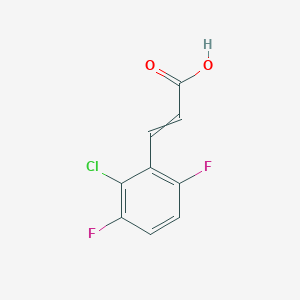![molecular formula C15H12Br2N2O2S B12455125 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine atoms, a carbamothioyl group, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-bromoaniline, and bromine.
Formation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride under reflux conditions.
Amidation: The 4-methoxybenzoyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form 3-bromo-4-methoxybenzamide.
Bromination: The final step involves the bromination of the benzamide using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of amines and thiols.
科学的研究の応用
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.
Chemical Biology: The compound is used in the design of chemical probes to study biological processes and pathways.
作用機序
The mechanism of action of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of bromine atoms and the carbamothioyl group enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- 3-bromo-N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide
- 3-bromo-N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
- 3-bromo-N-[(4-methylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. The methoxy group also contributes to its electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C15H12Br2N2O2S |
|---|---|
分子量 |
444.1 g/mol |
IUPAC名 |
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O2S/c1-21-13-7-2-9(8-12(13)17)14(20)19-15(22)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,18,19,20,22) |
InChIキー |
PJEZLJZMVYTLHV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)

![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)

![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)
